2-Methylthiazolidine
Overview
Description
2-Methylthiazolidine is a five-membered heterocyclic compound . It is used as a source of low molecular-weight thiol compounds both in EATC and mouse liver homogenate .
Synthesis Analysis
Thiazolidine motifs are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds. They are used as vehicles in the synthesis of valuable organic combinations . Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .Molecular Structure Analysis
The molecular formula of 2-Methylthiazolidine is C4H9NS. It has an average mass of 103.186 Da and a monoisotopic mass of 103.045570 Da .Chemical Reactions Analysis
2-Methylthiazolidine-4-carboxylic acid, a condensation product of cysteine and acetaldehyde, occurs in human blood as a consequence of ethanol consumption .Physical And Chemical Properties Analysis
2-Methylthiazolidine has a molecular weight of 103.19 . It is a flammable liquid and vapor .Scientific Research Applications
Specific Scientific Field
This application falls under the fields of Dermatology and Cosmetology .
Summary of the Application
2-Methylthiazolidine is used in the synthesis of a derivative of cysteine, known as -acetyl-2-methylthiazolidine-2,4-dicarboxylic acid ethyl ester (AcCP2Et), which is proposed as a stable and prolonged-release derivative of cysteine to inhibit dopachrome formation after its degradation in melanocytes . This is used to suppress the formation of eumelanin, which is responsible for skin pigmentation .
Methods of Application or Experimental Procedures
AcCP2Et is synthesized by acetylation of 2-methylthiazolidine-2,4-dicarboxylic acid 2-ethyl ester (CP2Et), the condensation derivative of cysteine and ethyl pyruvate .
Results or Outcomes
AcCP2Et was found to suppress melanogenesis in melanocytes, was stable in phosphate buffer at 70°C for several days, and exhibited far less odor than CP2Et . Therefore, AcCP2Et was validated to be a useful derivative of cysteine for application as a skin-whitening agent .
Application in Biochemistry
Specific Scientific Field
This application falls under the field of Biochemistry .
Summary of the Application
2-Methylthiazolidine is used as a source of low molecular-weight thiol compounds in Ehrlich Ascites Tumor Cells (EATC) and mouse liver homogenate .
Application in Organic Synthesis
Specific Scientific Field
This application falls under the field of Organic Synthesis .
Summary of the Application
2-Methylthiazolidine is used as a building block in the synthesis of various organic compounds . It is particularly useful due to its stability and reactivity, making it a versatile reagent in organic synthesis .
Application in Medicinal Chemistry
Specific Scientific Field
This application falls under the field of Medicinal Chemistry .
Summary of the Application
Thiazolidine motifs, including 2-Methylthiazolidine, are present in diverse natural and bioactive compounds . They show varied biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, antioxidant activity and so on .
Methods of Application or Experimental Procedures
Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis and green chemistry have been employed to improve their selectivity, purity, product yield and pharmacokinetic activity .
Results or Outcomes
The presence of sulfur in thiazolidine motifs enhances their pharmacological properties, and therefore, they are used as vehicles in the synthesis of valuable organic combinations . These data provide useful information for designing next-generation drug candidates .
Application in Green Chemistry
Specific Scientific Field
This application falls under the field of Green Chemistry .
Summary of the Application
2-Methylthiazolidine is used in the synthesis of 1,3-thiazolidin-4-ones via multicomponent reactions (MCRs) of aniline, chlorobenzaldehyde, and thioglycolic acid . This process is facilitated by CoFe2O4@SiO2/PrNH2 nanoparticles, which serve as a magnetically recyclable, green, and efficient catalyst .
Methods of Application or Experimental Procedures
The synthesis of 1,3-thiazolidin-4-ones involves the treatment of CoFe2O4@SiO2 with APTES in refluxing toluene, leading to the formation of CoFe2O4@SiO2/PrNH2 nanoparticles . These nanoparticles are then used as a catalyst in the MCRs .
Results or Outcomes
The compound synthesized using this method was found to be effective in the synthesis of 1,3-thiazolidin-4-ones . This approach offers advantages such as green synthesis, atom economy, cleaner reaction profile, and catalyst recovery .
Application in Biological Research
Specific Scientific Field
This application falls under the field of Biological Research .
Summary of the Application
2-Methylthiazolidine is used as a source of low molecular-weight thiol compounds in Ehrlich Ascites Tumor Cells (EATC) and mouse liver homogenate .
Safety And Hazards
Future Directions
Thiazolidine-2,4-dione derivatives have diverse therapeutic and pharmaceutical activity and are used in probe design . The novel synthesis of thiazolidine derivatives using various agents is discussed with respect to yield, purity, selectivity, and pharmacokinetic activity . These data provide useful information for designing next-generation drug candidates .
properties
IUPAC Name |
2-methyl-1,3-thiazolidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NS/c1-4-5-2-3-6-4/h4-5H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQMLFUMEBNHPPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1NCCS1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60865132 | |
Record name | 2-Methyl-1,3-thiazolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60865132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylthiazolidine | |
CAS RN |
24050-16-6 | |
Record name | 2-Methylthiazolidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24050-16-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methyltetrahydrothiazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024050166 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Methyl-1,3-thiazolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60865132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-METHYLTETRAHYDROTHIAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/938P672IFL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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